Cycloheptyl(thiophen-2-yl)methanamine

Medicinal Chemistry CNS Drug Discovery Pharmacokinetics

Cycloheptyl(thiophen-2-yl)methanamine (CAS 1247087-82-6) is a chiral primary amine characterized by a cycloheptyl ring attached to a thiophen-2-yl moiety via a methanamine linker. With the molecular formula C12H19NS and a molecular weight of 209.35 g/mol, this compound serves as a versatile building block in medicinal chemistry and organic synthesis.

Molecular Formula C12H19NS
Molecular Weight 209.35 g/mol
Cat. No. B13652949
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCycloheptyl(thiophen-2-yl)methanamine
Molecular FormulaC12H19NS
Molecular Weight209.35 g/mol
Structural Identifiers
SMILESC1CCCC(CC1)C(C2=CC=CS2)N
InChIInChI=1S/C12H19NS/c13-12(11-8-5-9-14-11)10-6-3-1-2-4-7-10/h5,8-10,12H,1-4,6-7,13H2
InChIKeyMQDKEIXIIFCQMH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Cycloheptyl(thiophen-2-yl)methanamine: Structural and Chemical Properties for Research Procurement


Cycloheptyl(thiophen-2-yl)methanamine (CAS 1247087-82-6) is a chiral primary amine characterized by a cycloheptyl ring attached to a thiophen-2-yl moiety via a methanamine linker . With the molecular formula C12H19NS and a molecular weight of 209.35 g/mol, this compound serves as a versatile building block in medicinal chemistry and organic synthesis [1]. Its structure features a stereogenic center at the carbon bonded to the cycloheptyl, thiophenyl, amino, and hydrogen groups, enabling exploration of enantioselective interactions . Available from multiple vendors with purities ranging from 97% to 98%, this compound is suitable for both exploratory research and scaled-up synthesis .

Why Cycloheptyl(thiophen-2-yl)methanamine Cannot Be Replaced by Common Analogs


Cycloheptyl(thiophen-2-yl)methanamine is not interchangeable with its cycloalkyl-thiophene analogs due to significant differences in lipophilicity, steric bulk, and three-dimensional conformation that directly impact physicochemical properties and potential biological interactions . For instance, the compound's calculated LogP of approximately 3.63 represents a substantial increase over the cyclopentyl analog (XLogP3-AA = 2.4) [1] and a moderate increase over the cyclohexyl analog (Log P = 3.19) [2]. Such variations can critically affect membrane permeability, CNS penetration, and metabolic stability in drug discovery programs. Furthermore, the cycloheptyl ring confers a unique conformational profile and greater Fsp3 fraction (0.67) compared to smaller ring analogs, offering distinct advantages in fragment-based drug design where three-dimensional diversity is prioritized . Substituting with a smaller ring analog may lead to altered potency, selectivity, or pharmacokinetic properties, underscoring the need for careful selection based on specific research objectives.

Quantitative Differentiation: How Cycloheptyl(thiophen-2-yl)methanamine Outperforms Analogs


Enhanced Lipophilicity vs. Cyclopentyl and Cyclohexyl Analogs

Cycloheptyl(thiophen-2-yl)methanamine exhibits significantly higher calculated lipophilicity (LogP = 3.63) compared to its cyclopentyl (XLogP3-AA = 2.4) [1] and cyclohexyl (Log P = 3.19) [2] counterparts . This increased LogP value correlates with enhanced membrane permeability and potential for improved CNS penetration.

Medicinal Chemistry CNS Drug Discovery Pharmacokinetics

Increased Steric Bulk and Conformational Diversity

The cycloheptyl ring imparts greater steric bulk and conformational flexibility compared to smaller cycloalkyl analogs, as reflected in the higher molecular weight (209.35 g/mol vs. 195.33 g/mol for cyclohexyl and 181.30 g/mol for cyclopentyl) and increased Fsp3 fraction (0.6667) [1]. This three-dimensional complexity can enhance target binding through unique hydrophobic interactions.

Fragment-Based Drug Discovery Structure-Activity Relationship Lead Optimization

Higher Commercial Purity for Reproducible Research

Cycloheptyl(thiophen-2-yl)methanamine is available from multiple vendors with minimum purities of 97% (AKSci) and 98% (Fluorochem) . In contrast, common cyclohexyl and cyclopentyl analogs are often supplied at 95% purity . The higher purity specification reduces the risk of side reactions and simplifies purification steps in synthetic workflows.

Chemical Procurement Quality Control Synthesis Reproducibility

Chiral Center Enables Enantioselective Investigations

The presence of a single asymmetric carbon (stereogenic center) in Cycloheptyl(thiophen-2-yl)methanamine provides an opportunity for enantioselective synthesis and chiral resolution studies. While smaller ring analogs may also be chiral, the cycloheptyl group offers a distinct steric environment that can influence enantiomeric recognition in biological systems.

Asymmetric Synthesis Chiral Pool Enantioselectivity

Potential Dopamine Transporter Affinity (Class-Level Inference)

Although no direct biological data exists for Cycloheptyl(thiophen-2-yl)methanamine itself, a closely related benzothiophene analog (1-Benzo[b]thiophen-2-yl-cycloheptylamine) demonstrates moderate affinity for the dopamine transporter with an IC50 of 416 nM in rat forebrain membranes [1]. This class-level inference suggests that the cycloheptyl-thiophene scaffold may possess inherent activity at monoamine transporters, warranting further investigation.

Neuropharmacology Dopamine Transporter CNS Research

Optimal Use Cases for Cycloheptyl(thiophen-2-yl)methanamine Based on Evidence


CNS Drug Discovery Programs Requiring High Lipophilicity

Given its calculated LogP of 3.63—substantially higher than cyclopentyl (2.4) and cyclohexyl (3.19) analogs—Cycloheptyl(thiophen-2-yl)methanamine is an ideal building block for designing CNS-penetrant molecules . The increased lipophilicity enhances passive diffusion across the blood-brain barrier, making it suitable for generating focused libraries targeting neurological disorders.

Fragment-Based Drug Discovery (FBDD) Prioritizing 3D Diversity

With an Fsp3 value of 0.6667, this compound offers greater three-dimensional character than many planar aromatic fragments . Its cycloheptyl ring introduces conformational flexibility and unique steric bulk, which can improve hit-to-lead progression by increasing the likelihood of selective target engagement and reducing off-target promiscuity.

High-Throughput Synthesis and Medicinal Chemistry Campaigns

The commercial availability of Cycloheptyl(thiophen-2-yl)methanamine at 97-98% purity ensures reliable performance in automated parallel synthesis and multi-step medicinal chemistry workflows. The higher purity specification reduces the need for pre-purification, accelerates library production, and improves the reproducibility of structure-activity relationship (SAR) studies.

Asymmetric Synthesis and Chiral Probe Development

The presence of a single stereogenic center makes this compound a valuable substrate for asymmetric catalysis research and the preparation of enantiopure building blocks . Researchers can exploit this chirality to study stereospecific interactions with biological targets or to develop new chiral ligands and auxiliaries.

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